2,3,4,6-Tetrafluoro-5-iodo-1H-azepine
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Overview
Description
2,3,4,6-Tetrafluoro-5-iodo-1H-azepine is a seven-membered heterocyclic compound containing fluorine and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetrafluoro-5-iodo-1H-azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of fluorinated precursors and iodine sources in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or chloroform .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetrafluoro-5-iodo-1H-azepine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts.
Major Products Formed
The major products formed from these reactions include various substituted azepine derivatives, which can have different functional groups attached to the azepine ring, enhancing their chemical and biological properties.
Scientific Research Applications
2,3,4,6-Tetrafluoro-5-iodo-1H-azepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetrafluoro-5-iodo-1H-azepine involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s reactivity and stability, while the iodine atom can participate in various substitution reactions. These interactions can lead to the formation of new chemical bonds and the modulation of biological activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated azepines and iodinated heterocycles, such as:
- 2,3,5,6-Tetrafluoroiodobenzene
- 2,3,4,5-Tetrafluoro-6-iodobenzoic acid
Uniqueness
2,3,4,6-Tetrafluoro-5-iodo-1H-azepine is unique due to its specific arrangement of fluorine and iodine atoms on the azepine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
923294-33-1 |
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Molecular Formula |
C6H2F4IN |
Molecular Weight |
290.98 g/mol |
IUPAC Name |
2,3,4,6-tetrafluoro-5-iodo-1H-azepine |
InChI |
InChI=1S/C6H2F4IN/c7-2-1-12-6(10)4(9)3(8)5(2)11/h1,12H |
InChI Key |
AKSIROCDUADUEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C(N1)F)F)F)I)F |
Origin of Product |
United States |
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